molecular formula C7H10N2O2S B2911241 5-Methyl-6-(methylsulfonyl)pyridin-3-amine CAS No. 1251338-09-6

5-Methyl-6-(methylsulfonyl)pyridin-3-amine

Cat. No.: B2911241
CAS No.: 1251338-09-6
M. Wt: 186.23
InChI Key: MYUZBNPZSXGFBI-UHFFFAOYSA-N
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Description

5-Methyl-6-(methylsulfonyl)pyridin-3-amine is an organic compound with the molecular formula C7H10N2O2S. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the methyl and methylsulfonyl groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(methylsulfonyl)pyridin-3-amine typically involves the introduction of the methylsulfonyl group onto the pyridine ring. One common method is the sulfonation of 5-methylpyridin-3-amine using methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(methylsulfonyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-6-(methylsulfonyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(methylsulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridin-3-amine: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    6-Methylsulfonylpyridin-3-amine: Similar structure but different substitution pattern, leading to variations in chemical behavior.

    Pyridin-3-amine: The parent compound without any substituents, used as a reference point for comparing the effects of different substituents.

Uniqueness

The presence of both the methyl and methylsulfonyl groups on the pyridine ring makes 5-Methyl-6-(methylsulfonyl)pyridin-3-amine unique. These groups influence the compound’s electronic properties, reactivity, and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-methyl-6-methylsulfonylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-3-6(8)4-9-7(5)12(2,10)11/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUZBNPZSXGFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251338-09-6
Record name 5-methyl-6-(methylsulfonyl)pyridin-3-amine
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